molecular formula C17H17ClN6O2 B2853899 N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251619-96-1

N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2853899
CAS No.: 1251619-96-1
M. Wt: 372.81
InChI Key: GMILXIQTVRGURP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

One study focused on the synthesis and biological assessment of acetamides bearing an 1,2,4-oxadiazole cycle, highlighting the process of obtaining diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. This approach could potentially be applied to the synthesis of related compounds, including N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide, for various biological studies (Karpina et al., 2019).

Molecular Docking and In Vitro Screening

Another research effort involved the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds showed moderate to good binding energies with target proteins, suggesting potential applications in drug discovery and development. This highlights the relevance of structural analogs in pharmacological research (Flefel et al., 2018).

Insecticidal Assessment

In the field of agriculture, a study on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm demonstrated the potential of such compounds in developing new insecticides. This suggests that related compounds could also be explored for their insecticidal properties, contributing to pest management strategies (Fadda et al., 2017).

Antifungal Activity

Research on the synthesis and antifungal activity of novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety indicates the potential of such structures in developing new antifungal agents. This underscores the importance of exploring diverse heterocyclic compounds in the search for more effective treatments against fungal infections (Ibrahim et al., 2008).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c18-12-4-3-5-13(10-12)20-14(25)11-24-17(26)23-9-6-19-15(16(23)21-24)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMILXIQTVRGURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.